molecular formula C14H18N2O2 B6345810 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1354923-46-8

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6345810
CAS No.: 1354923-46-8
M. Wt: 246.30 g/mol
InChI Key: ACMSNYVJLSHBEO-UHFFFAOYSA-N
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Description

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. This compound features a butyl group, a methoxyphenyl group, and a dihydropyrazolone core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process. One common method is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Scientific Research Applications

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other pyrazolone derivatives, such as:

Properties

IUPAC Name

5-butyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-4-5-11-10-14(17)16(15-11)12-6-8-13(18-2)9-7-12/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMSNYVJLSHBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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